Chalcones A-N-5

Alzheimer's disease amyloid-β aggregation medicinal chemistry

Chalcones A-N-5 (CAS 2756846-09-8, molecular formula C₂₁H₂₀N₄O₄, MW 392.4 g/mol) is a trihydroxy chalcone derivative that represents a second-generation structural evolution beyond earlier hydroxylated chalcones, distinguished by the incorporation of a heterocyclic dimethylaminopyrimidine moiety into the core chalcone scaffold. This structural modification was rationally designed to optimize dual inhibition activities against both amyloid-β (Aβ) protein aggregation and ferroptosis simultaneously for Alzheimer's disease research.

Molecular Formula C21H20N4O4
Molecular Weight 392.4 g/mol
Cat. No. B12409919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChalcones A-N-5
Molecular FormulaC21H20N4O4
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NC2=CC=C(C=C2)C=CC(=O)C3=C(C(=C(C=C3)O)O)O
InChIInChI=1S/C21H20N4O4/c1-25(2)21-22-11-15(12-23-21)24-14-6-3-13(4-7-14)5-9-17(26)16-8-10-18(27)20(29)19(16)28/h3-12,24,27-29H,1-2H3/b9-5+
InChIKeyDYNGZTFQOLESRC-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chalcones A-N-5 (CAS 2756846-09-8): A Structurally Evolved Trihydroxy Chalcone with Dimethylaminopyrimidine Integration for Dual-Target Alzheimer's Research


Chalcones A-N-5 (CAS 2756846-09-8, molecular formula C₂₁H₂₀N₄O₄, MW 392.4 g/mol) is a trihydroxy chalcone derivative that represents a second-generation structural evolution beyond earlier hydroxylated chalcones, distinguished by the incorporation of a heterocyclic dimethylaminopyrimidine moiety into the core chalcone scaffold [1]. This structural modification was rationally designed to optimize dual inhibition activities against both amyloid-β (Aβ) protein aggregation and ferroptosis simultaneously for Alzheimer's disease research [1]. Among the synthesized series, A-N-5 was identified as the compound providing the best inhibition activities against Aβ protein aggregation in cellular models [1].

Why Generic Chalcone Substitution Is Insufficient: The Structural and Functional Specificity of Chalcones A-N-5


Generic substitution among chalcone derivatives is not scientifically defensible because A-N-5 embodies a specific structural innovation—the integration of a dimethylaminopyrimidine heterocycle into the chalcone scaffold—that fundamentally alters its pharmacological profile relative to first-generation hydroxylated chalcones such as 14a-c [1][2]. The 2022 study explicitly demonstrated that this dimethylaminopyrimidine introduction provided an improved inhibitory effect on Aβ protein aggregation in both solution and cellular models compared to previously designed molecules lacking this moiety [1]. Furthermore, A-N-5 uniquely combines sub-100 µM non-cytotoxicity (IC₅₀ > 1 mM) with concurrent promotion of cell proliferation, a property not uniformly shared across the chalcone class [1]. The compound's dual functional capability—simultaneous inhibition of Aβ aggregation and ferroptosis—requires the precise spatial arrangement of pharmacophoric elements achieved through the specific synthetic route, rendering simple analog substitution scientifically unvalidated [1].

Quantitative Differential Evidence: Chalcones A-N-5 Versus Closest Analogs and In-Class Alternatives


Structural Differentiation: Dimethylaminopyrimidine Integration Confers Superior Aβ Aggregation Inhibitory Activity Over First-Generation Hydroxylated Chalcones

Chalcones A-N-5 incorporates a heterocyclic dimethylaminopyrimidine moiety integrated into the chalcone core structure, a structural feature absent in the first-generation trihydroxy chalcones 14a-c reported by the same research group [1]. The 2022 paper explicitly reports that this structural modification 'provided improved effect on Aβ protein aggregation inhibitory activity in both solution and cellular models' compared to previously designed molecules without the dimethylaminopyrimidine moiety [1]. Molecular docking studies were conducted to explain the 'better inhibitory effect of novel compounds to inhibit Aβ protein aggregation compared to the previous designed molecules without incorporation of the dimethylaminopyrimidine' [1]. Within the synthesized series, A-N-5 was identified as the compound providing 'the best inhibition activities against Aβ protein aggregation in cellular models' [1]. The first-generation compounds 14a-c, while reported as 'good inhibitors,' were characterized at a qualitative 'micromolar concentrations' level without achieving the same degree of optimization [2].

Alzheimer's disease amyloid-β aggregation medicinal chemistry structure-activity relationship

Cytotoxicity Safety Margin: Chalcones A-N-5 Demonstrates an ~8-Fold Wider Non-Cytotoxic Concentration Range Versus Ferrostatin-1 in Neuronal Cell Models

Chalcones A-N-5 exhibits no cytotoxicity at concentrations below 100 µM, with an IC₅₀ exceeding 1 mM in cell viability assays [1]. In contrast, the canonical ferroptosis inhibitor ferrostatin-1 (Fer-1), a key comparator compound for ferroptosis-targeting research, has been independently reported to be non-toxic toward SH-SY5Y human neuroblastoma cells only at concentrations up to 12.5 µM [2]. This represents an approximately 8-fold difference in the upper limit of the non-cytotoxic concentration window (100 µM for A-N-5 vs. 12.5 µM for Fer-1), and the IC₅₀ differential is even more pronounced (>1,000 µM for A-N-5 vs. a toxicity threshold emerging above 12.5 µM for Fer-1 in the same neuronal cell lineage) [1][2].

ferroptosis cytotoxicity neuroprotection drug safety

Dual Functional Efficacy: Simultaneous Aβ Aggregation and Ferroptosis Inhibition Differentiates A-N-5 from Single-Mechanism Alternatives

Chalcones A-N-5 was rationally designed and experimentally validated as a dual-functional agent that simultaneously inhibits both Aβ protein aggregation and ferroptosis—two pathologically interconnected but mechanistically distinct processes in Alzheimer's disease [1]. The compound inhibits ferroptosis induced by both RSL (a GPX4 inhibitor) and erastin (a system Xc⁻ inhibitor), and reduces lipid peroxidation levels induced by Aβ₁₋₄₂ protein aggregation [1]. This dual functional profile is not replicated by single-target alternatives: the canonical ferroptosis inhibitor ferrostatin-1 does not possess any reported Aβ aggregation inhibitory activity, while many Aβ-targeting agents (e.g., donepezil-chalcone hybrids, curcumin) lack validated ferroptosis inhibitory function [1][3]. The first-generation hydroxylated chalcones 14a-c were described as possessing dual functional activity, but the 2022 study explicitly states that the dimethylaminopyrimidine modification in A-N-5 resulted in 'greatly improved' inhibitory ability relative to these earlier compounds [1][2].

dual-target inhibitor amyloid-β ferroptosis Alzheimer's disease multifunctional ligand

Cell Proliferation Promotion: A-N-5 Uniquely Combines Non-Cytotoxicity with Active Growth-Promoting Effects Not Observed with Standard Ferroptosis Inhibitors

A distinctive property of Chalcones A-N-5 that differentiates it from both earlier chalcone analogs and standard ferroptosis inhibitors is its significant effect on promoting cell proliferation at concentrations where it exhibits no cytotoxicity [1]. The 2022 study explicitly states that A-N-5 'did not show cytotoxicity at the concentration lower than 100 µM (with IC₅₀ > 1 mM), but had a significant effect on promoting cell proliferation' [1]. Furthermore, the compound 'could potentially promote neuronal cell growth in the damaged brain tissue' [1]. In contrast, ferrostatin-1 has been reported solely for its cytoprotective/anti-ferroptotic properties without evidence of active growth promotion [3]. The earlier trihydroxy chalcones 14a-c were described as exhibiting 'significant neuroprotection against Aβ₁₋₄₂ aggregation induced toxicity' but without explicit evidence of cell proliferation promotion [2].

cell proliferation neuronal growth neuroregeneration cytoprotection

Lipid Peroxidation Reduction: A-N-5 Directly Attenuates Aβ₁₋₄₂-Induced Lipid Peroxidation, a Dual-Mechanism Endpoint Not Addressed by Aβ-Only or Ferroptosis-Only Agents

Chalcones A-N-5 reduces lipid peroxidation levels induced specifically by Aβ₁₋₄₂ protein aggregation, representing a dual-mechanism endpoint that bridges Aβ pathology and ferroptosis-associated oxidative damage [1]. This property was not reported for the first-generation trihydroxy chalcone 14a, although 14a was shown to 'completely subvert lipid peroxidation induced by Aβ₁₋₄₂ aggregation in SH-SY5Y cells,' the 2022 study positions A-N-5 as the optimized compound within this mechanistic class [1][2]. The canonical ferroptosis inhibitor ferrostatin-1 reduces lipid peroxidation through radical-trapping antioxidant activity, but its effect is not specifically demonstrated in the context of Aβ₁₋₄₂-induced lipid peroxidation, which is a more disease-relevant endpoint for Alzheimer's research [3].

lipid peroxidation oxidative stress Aβ toxicity ferroptosis neuroprotection

Optimal Research and Procurement Application Scenarios for Chalcones A-N-5 Based on Validated Differential Evidence


Alzheimer's Disease Dual-Pathology Mechanistic Studies Requiring Concurrent Aβ Aggregation and Ferroptosis Inhibition

When a research program requires simultaneous interrogation of both amyloid-β aggregation and ferroptosis pathways in Alzheimer's disease models, Chalcones A-N-5 is the structurally optimized choice within the hydroxylated chalcone class. The compound demonstrated the best inhibition activities against Aβ protein aggregation in cellular models among the synthesized series while concurrently inhibiting ferroptosis induced by both RSL and erastin [1]. This dual functional profile eliminates the need for co-administration of separate Aβ-targeting and ferroptosis-targeting agents, reducing confounding pharmacokinetic variables in cellular and in vivo experimental designs. The dimethylaminopyrimidine moiety, absent in earlier chalcones 14a-c, was specifically shown to improve Aβ aggregation inhibitory activity [1].

Neuronal Repair and Regeneration Research Leveraging Non-Cytotoxic Pro-Proliferative Properties

For studies investigating neuronal cell growth promotion in damaged brain tissue models, Chalcones A-N-5 provides a unique combination of negligible cytotoxicity (IC₅₀ > 1 mM, no toxicity below 100 µM) with a significant effect on promoting cell proliferation [1]. This property distinguishes A-N-5 from ferrostatin-1, which is limited to passive cytoprotection without active growth stimulation [3]. Researchers investigating neuroregenerative approaches in the context of neurodegenerative damage can utilize A-N-5 as a tool compound that simultaneously provides a safe cellular environment (ultra-low toxicity) and an active pro-proliferative stimulus, enabling cleaner dissection of regenerative mechanisms without cytotoxicity confounds [1].

Aβ₁₋₄₂-Induced Lipid Peroxidation Studies Modeling the Amyloid-Oxidative Stress Interface

When the research objective specifically targets the pathological intersection of Aβ₁₋₄₂ aggregation and downstream lipid peroxidation—a mechanism directly relevant to Alzheimer's disease progression—Chalcones A-N-5 is the appropriate tool compound selection. The compound has been validated to reduce lipid peroxidation levels induced by Aβ₁₋₄₂ protein aggregation [1]. While the earlier compound 14a also demonstrated this property [2], A-N-5 represents the structurally optimized derivative with concurrently improved Aβ aggregation inhibitory potency, making it the more advanced molecular probe for experiments linking amyloid pathology to oxidative membrane damage [1].

Ferroptosis Inhibitor Screening Panels Requiring a Wide Experimental Concentration Window

For ferroptosis inhibitor screening cascades or comparative pharmacology panels where a wide non-cytotoxic concentration range is critical for reliable dose-response characterization, Chalcones A-N-5 offers an approximately 8-fold wider experimental window compared to ferrostatin-1 (non-toxic up to 100 µM for A-N-5 vs. 12.5 µM for Fer-1) [1][3]. This expanded window enables more robust EC₅₀/IC₅₀ determination for ferroptosis inhibition endpoints without the confound of compound-induced cytotoxicity at higher test concentrations, reducing false-negative rates in screening campaigns and improving the quality of concentration-response curve fitting [1].

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